![molecular formula C15H14Br2N2O3 B2435203 (5-Bromofuran-2-yl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448066-36-1](/img/structure/B2435203.png)
(5-Bromofuran-2-yl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone
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Description
(5-Bromofuran-2-yl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of furan and pyridine, which are two important organic compounds. The synthesis of this compound is of great interest to chemists, and its mechanism of action and physiological effects have been studied in detail.
Scientific Research Applications
Antimicrobial Activity
Compounds related to (5-Bromofuran-2-yl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone have shown promise in antimicrobial applications. Studies have synthesized derivatives of similar compounds and evaluated their antibacterial and antifungal activities. For instance, some derivatives exhibited good antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014). Another study reported on compounds with significant antibacterial activity towards various microorganism families, suggesting potential competition with existing broad-spectrum antibiotics (Anonymous, 2020).
Crystallography and Structural Studies
Research in crystallography and structural analysis has involved compounds with structural similarities to (5-Bromofuran-2-yl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone. For example, a study focused on the crystal structure of a related compound, revealing the chair conformation of the piperidine ring and various intermolecular interactions (Karthik et al., 2021). Another study described the crystal structure of an adduct involving similar components, highlighting the orientation of the piperidine rings (Revathi et al., 2015).
Cytotoxicity and Cancer Research
Some studies have synthesized derivatives of compounds structurally related to (5-Bromofuran-2-yl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone and evaluated their cytotoxicity on human cancer cell lines. These compounds showed inhibiting abilities on certain cancer cells, indicating potential for further research in cancer therapeutics (Công et al., 2020).
Neuroprotective Activities
Aryloxyethylamine derivatives, related to the compound , were synthesized and evaluated for their neuroprotective effects. These compounds showed potential in protecting cells against glutamate-induced cell death and in prolonging survival time in models of acute cerebral ischemia (Zhong et al., 2020).
Synthesis Techniques and Applications
Research has also focused on the synthesis techniques and applications of compounds with structural similarities. For example, a paper reported on the synthesis of a compound through a simple and efficient method, highlighting its potential in organic synthesis (Zhang et al., 2020).
properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2N2O3/c16-11-2-1-7-18-14(11)21-10-5-8-19(9-6-10)15(20)12-3-4-13(17)22-12/h1-4,7,10H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTPVQUXENKMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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